N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thiazole core substituted at position 4 with a 2-oxoethyl group bearing a 5-chloro-2-methoxyphenylamino moiety. At position 2 of the thiazole, a benzo[d][1,3]dioxole-5-carboxamide group is attached. The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions. The 5-chloro-2-methoxyphenyl group introduces electron-withdrawing and electron-donating substituents, which may enhance target binding and modulate solubility. Thiazole derivatives are widely studied for their anticancer, antimicrobial, and kinase inhibitory properties .
Properties
IUPAC Name |
N-[4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c1-27-15-5-3-12(21)7-14(15)23-18(25)8-13-9-30-20(22-13)24-19(26)11-2-4-16-17(6-11)29-10-28-16/h2-7,9H,8,10H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCHXCXKGVUMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is the cyclooxygenase (COX) enzymes. COX enzymes are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into thromboxane and prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the formation of thromboxane and prostaglandins from arachidonic acid. These molecules are involved in the inflammatory response, so their reduction leads to decreased inflammation.
Result of Action
The molecular and cellular effects of this compound’s action result in a decrease in inflammation. By inhibiting the COX enzymes, the compound reduces the production of thromboxane and prostaglandins, which are key players in the inflammatory response.
Biological Activity
N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and efficacy.
1. Synthesis and Structural Characterization
The compound features a complex structure that includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide functional group. The synthesis typically involves multi-step reactions starting from simpler thiazole derivatives and an appropriate benzodioxole precursor. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structural integrity of the synthesized compound.
2.1 Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study on related thiazole compounds showed moderate to good antimicrobial activity against various bacterial strains including E. coli and S. aureus . The biological evaluation of similar compounds demonstrated that modifications in the thiazole structure could enhance antimicrobial efficacy.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5a | E. coli | 15 |
| 5b | S. aureus | 20 |
| 5c | P. aeruginosa | 12 |
2.2 Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase .
Table 2: IC50 Values Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 8.07 |
| MCF7 | 9.12 |
| A549 | 7.50 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis: Evidence suggests that this compound can trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases .
4. Case Studies
Several case studies have illustrated the efficacy of compounds with similar structures:
- Case Study on Anticancer Efficacy: A study involving benzodioxole derivatives showed promising results in inhibiting tumor growth in xenograft models, with significant reductions in tumor size compared to controls .
- Antimicrobial Screening: Another study highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, showcasing their potential as lead compounds for antibiotic development .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. It has been evaluated against various bacterial strains and fungi, showing promising results. For instance, derivatives of similar thiazole compounds have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer (MCF7 cell line). The mechanism appears to be linked to its ability to induce apoptosis in cancer cells, likely through modulation of key signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study on thiazole derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against a range of pathogens. The study employed a turbidimetric method to evaluate efficacy and found that certain derivatives had minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Mechanism : In a comparative analysis involving various thiazole-based compounds, it was shown that this compound effectively inhibited cell proliferation in breast cancer cell lines. The study utilized Sulforhodamine B assays to quantify cell viability and demonstrated that the compound could significantly reduce tumor cell growth by inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Anticancer Activity
Compound 7b (IC₅₀ = 1.61 ± 1.92 µg/mL) and Compound 11 (IC₅₀ = 1.98 ± 1.22 µg/mL) ()
- Structural Features : These analogs retain the thiazole core but substitute the benzo[d][1,3]dioxole group with phenyl or propionamide moieties. Compound 7b includes a 4-methyl-2-phenylthiazole, while Compound 11 features a phenacyl bromide-derived side chain.
- Activity: Both compounds exhibit potent activity against HepG-2 hepatocellular carcinoma cells. The absence of the methylenedioxyphenyl group in these analogs suggests that simpler aromatic substituents can still confer significant anticancer activity. However, the target compound’s benzo[d][1,3]dioxole group may improve metabolic stability compared to these derivatives .
Dasatinib (BMS-354825) ()
- Structural Features : A clinical kinase inhibitor containing a thiazole carboxamide core. Unlike the target compound, Dasatinib incorporates a pyrimidine-piperazinyl group and a 2-chloro-6-methylphenyl substituent.
- Activity : Dasatinib targets BCR-ABL and Src kinases, highlighting the versatility of thiazole carboxamides in targeting diverse pathways. The target compound’s chloro-methoxyphenyl group may offer selectivity for distinct oncogenic targets compared to Dasatinib’s halogenated aryl groups .
Benzo[d][1,3]dioxole-Containing Analogs
Compound 72 ()
- Structural Features : Contains a benzo[d][1,3]dioxole linked to a cyclopropane-carboxamide-thiazole system. The thiazole is substituted with a 4-methoxyphenyl and 4-(methylthio)benzoyl group.
- Key Difference: The target compound’s 2-oxoethyl-arylamino chain replaces the cyclopropane and benzoyl groups.
Compound 89 ()
- Structural Features : Features a [1,1'-biphenyl]-4-carbonyl group attached to the thiazole, alongside a benzo[d][1,3]dioxole-cyclopropane carboxamide.
Analogs with Modified Aromatic Substituents
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
- Structural Features : Replaces the benzo[d][1,3]dioxole with a furan-2-carboxamide and substitutes the 5-chloro-2-methoxyphenyl group with a 3-methoxybenzyl moiety.
- Implications: The furan ring may reduce metabolic stability compared to the methylenedioxyphenyl group.
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide ()
- Structural Features : Incorporates a thioxo-dihydrothiazole ring and a 4-methoxyphenyl group. The benzo[d][1,3]dioxole is connected via a methylene linker.
- Activity : Thioxo groups can enhance metal-binding capacity, which may be relevant for enzyme inhibition. The target compound’s oxoethyl chain likely offers different steric and electronic properties .
Structure-Activity Relationship (SAR) Insights
- Thiazole Core : Essential for activity across analogs. Substitutions at positions 2 and 4 dictate target selectivity and potency .
- Benzo[d][1,3]dioxole Group : Improves metabolic stability and aromatic interactions compared to simpler phenyl or furan substituents .
- Chloro-Methoxyphenyl Chain : The chloro atom may enhance cytotoxicity through electrophilic interactions, while the methoxy group balances solubility .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the thiazole core in this compound, and how can reaction conditions be optimized?
- Methodology : The thiazole ring can be synthesized via cyclization of 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane under triethylamine catalysis. Dropwise addition of chloroacetyl chloride at 20–25°C minimizes side reactions, while ethanol-DMF recrystallization improves purity . Alternative routes involve coupling 2-chloro-N-(thiazol-2-yl)acetamide with thiol-containing intermediates (e.g., imidazole-2-thiols) in the presence of potassium carbonate .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups.
- 1H/13C NMR : Assigns protons and carbons in the benzo[d][1,3]dioxole (δ 6.5–7.5 ppm for aromatic protons) and thiazole (δ 2.5–3.5 ppm for methylene groups) moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Methodology :
- Kinase Inhibition Assays : Use ATP-binding site competition assays (e.g., fluorescence polarization) to test kinase targets.
- Anticancer Activity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 μM, with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodology : Synthesize analogues with modifications to the 5-chloro-2-methoxyphenyl or benzo[d][1,3]dioxole groups. Compare activities using dose-response curves. For example, replacing the methoxy group with fluorine or altering the chloro position may enhance binding affinity . Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins.
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Orthogonal Assays : Validate cytotoxicity results with clonogenic assays or flow cytometry (apoptosis/necrosis markers).
- Target Engagement Studies : Use surface plasmon resonance (SPR) to measure direct binding kinetics to suspected targets (e.g., kinases) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism.
Q. How can in vivo models be selected to validate antitumor efficacy while addressing pharmacokinetic limitations?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.
- Xenograft Models : Use human cancer cell line-derived xenografts (CDX) with compound administration via oral gavage or intraperitoneal injection. Monitor tumor volume and biomarkers (e.g., Ki-67 for proliferation) .
Q. What advanced techniques elucidate the compound’s mechanism of action when initial target prediction is inconclusive?
- Methodology :
- Chemical Proteomics : Employ affinity-based pulldown with biotinylated analogues and LC-MS/MS to identify interacting proteins.
- Transcriptomic Analysis : RNA-seq or single-cell sequencing to detect differentially expressed genes post-treatment.
- Cryo-EM/X-ray Crystallography : Resolve compound-bound protein structures to map binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
